
3-Cyanopyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanopyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H4N4O It is a derivative of pyrazine, characterized by the presence of a cyano group (-CN) at the 3-position and a carboxamide group (-CONH2) at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyrazine-2-carboxamide typically involves the reaction of 2,3-dicyanopyrazine with specific reagents. One common method includes the use of ammonium molybdate and hydrogen peroxide in methanol and water at ambient temperature. This reaction yields this compound as a white crystalline powder .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyanopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: For instance, the nucleophilic substitution of chlorine in 3-chloropyrazine-2-carboxamide with benzylamines.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, such as the conversion of 2,3-dicyanopyrazine to this compound using hydrogen peroxide.
Common Reagents and Conditions:
Ammonium molybdate and hydrogen peroxide: in methanol and water for oxidation reactions.
Benzylamines: for nucleophilic substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Cyanopyrazine-2-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Cyanopyrazine-2-carboxamide and its derivatives involves interactions with various molecular targets. For instance, pyrazinamide, a related compound, is known to inhibit multiple targets such as energy production and trans-translation in Mycobacterium tuberculosis . The active form, pyrazinoic acid, interferes with fatty acid synthase, disrupting the bacterium’s ability to synthesize new fatty acids .
Vergleich Mit ähnlichen Verbindungen
3-Chloropyrazine-2-carboxamide: Undergoes similar substitution reactions with benzylamines.
Pyrazinamide: Shares structural similarities and exhibits antimicrobial activity.
Uniqueness: 3-Cyanopyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
66505-29-1 |
|---|---|
Molekularformel |
C6H4N4O |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
3-cyanopyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,(H2,8,11) |
InChI-Schlüssel |
HYELGFFHLBUUOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


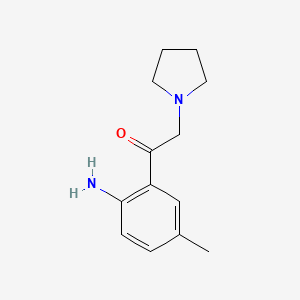
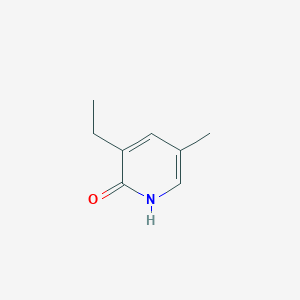

![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)

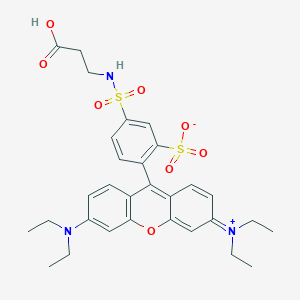
![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)
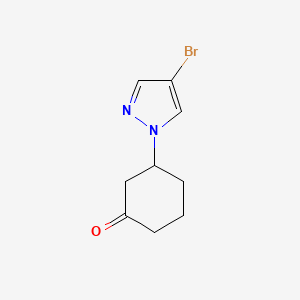
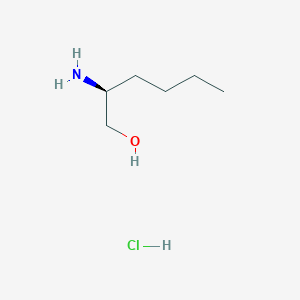
![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)



